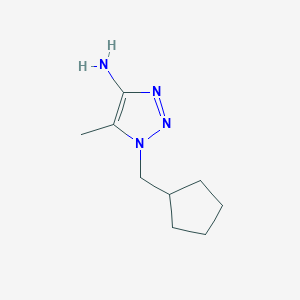
N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, commonly known as MPO or MPOA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MPO is a small molecule that has been synthesized in the laboratory and is primarily used for in vitro studies.
Mechanism of Action
Biochemical Pathways
The compound is known to have anticonvulsant activity , suggesting that it may affect biochemical pathways related to neuronal signaling and excitability.
Result of Action
The compound’s anticonvulsant activity suggests that it may have a modulatory effect on neuronal activity . This could potentially result in reduced seizure frequency or severity in individuals with epilepsy or other seizure disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using MPO in lab experiments is its selectivity for certain subtypes of GPCRs. This allows researchers to investigate the function of specific receptors without affecting other subtypes. Additionally, MPO is a small molecule, which makes it easy to manipulate and study in vitro. However, one limitation of MPO is that it is not suitable for in vivo studies, as it does not readily cross the blood-brain barrier.
Future Directions
There are several potential future directions for research involving MPO. One area of interest is investigating the role of specific GPCR subtypes in various disease states, such as cancer or neurological disorders. Additionally, there is potential for developing MPO-based drugs that selectively target specific GPCRs. Finally, there is interest in developing new methods for synthesizing MPO and related compounds, which could lead to the discovery of new allosteric modulators with unique properties.
Synthesis Methods
The synthesis of MPO involves a multi-step process that begins with the reaction of 3-chloroaniline with methylthiolate to form 3-(methylthio)aniline. This compound is then reacted with 2-(4-phenylpiperazin-1-yl)ethanamine to form N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. The final product is purified using column chromatography to obtain pure MPO.
Scientific Research Applications
MPO has been primarily used for in vitro studies as it has shown potential as a tool for investigating various biological processes. One of the most significant applications of MPO is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that are involved in a wide range of physiological processes, and they are the target of a large number of drugs. MPO has been shown to selectively bind to certain subtypes of GPCRs, making it a valuable tool for investigating their function.
properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-28-19-9-5-6-17(16-19)23-21(27)20(26)22-10-11-24-12-14-25(15-13-24)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUEUJAHBCSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)

![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)



![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)



![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)
